molecular formula C20H22N2O3 B6539296 N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(4-methylphenoxy)acetamide CAS No. 1060263-63-9

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(4-methylphenoxy)acetamide

Cat. No.: B6539296
CAS No.: 1060263-63-9
M. Wt: 338.4 g/mol
InChI Key: YMWSJEYSZAXWOI-UHFFFAOYSA-N
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Description

N-{4-[(Cyclopropylcarbamoyl)methyl]phenyl}-2-(4-methylphenoxy)acetamide is an acetamide derivative characterized by a cyclopropylcarbamoyl methyl group attached to the para position of a phenyl ring and a 4-methylphenoxy moiety linked via an acetamide bridge. Its molecular formula is C₂₀H₂₂N₂O₃, with a molecular weight of 338.40 g/mol. Acetamide derivatives are widely explored in medicinal chemistry due to their versatility in hydrogen bonding and metabolic stability .

Properties

IUPAC Name

N-cyclopropyl-2-[4-[[2-(4-methylphenoxy)acetyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-2-10-18(11-3-14)25-13-20(24)22-16-6-4-15(5-7-16)12-19(23)21-17-8-9-17/h2-7,10-11,17H,8-9,12-13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWSJEYSZAXWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor binding. Medicine: Industry: The compound is used in the production of herbicides and pesticides, enhancing crop protection.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The cyclopropylcarbamoyl group can bind to enzymes or receptors, altering their activity. The exact mechanism may involve inhibition or activation of certain pathways, depending on the biological context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-{4-[(Cyclopropylcarbamoyl)methyl]phenyl}-2-(4-methylphenoxy)acetamide (Target) C₂₀H₂₂N₂O₃ 338.40 Cyclopropylcarbamoyl methyl, 4-methylphenoxy Carbamoyl group (electron-rich), methylphenoxy (lipophilic)
2-(4-Isopropylphenoxy)-N-[4-(isopropylsulfamoyl)phenyl]acetamide C₂₂H₂₈N₂O₄S 416.52 Isopropylphenoxy, isopropylsulfamoyl Sulfonamide group (acidic), isopropyl (bulky substituent)
2-(4-Chloro-2-methylphenoxy)-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide C₂₂H₂₀ClN₂O₅S 459.52 Chloro-methylphenoxy, 4-methoxyphenylsulfamoyl Chlorine (electron-withdrawing), methoxy (electron-donating), sulfonamide
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S 316.70 Nitro, chloro, methylsulfonyl Nitro (strong electron-withdrawing), sulfonyl (polar)

Key Observations :

  • The 4-methylphenoxy group is electron-donating, contrasting with electron-withdrawing substituents (e.g., nitro in ), which may alter aromatic ring reactivity.
  • Molecular Weight : The target (338.40 g/mol) is lighter than sulfonamide-containing analogs (416–459 g/mol), aligning better with Lipinski’s "Rule of Five" for drug-likeness.
  • Steric Effects : Cyclopropyl groups introduce ring strain but minimal steric hindrance compared to bulkier isopropyl or methoxyphenyl groups in and .

Biological Activity

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(4-methylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H18_{18}N2_2O3_3
  • Molecular Weight : 262.30 g/mol
  • CAS Number : 1060294-97-4

The compound features a cyclopropyl group linked to a carbamoyl moiety and a phenoxyacetamide structure, which are critical for its biological activity.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes that play roles in various metabolic pathways, particularly in bone metabolism.
  • Regulation of Osteoclastogenesis : Research indicates that related compounds can modulate osteoclast differentiation and activity, potentially impacting conditions like osteoporosis .
  • Anti-inflammatory Effects : The phenoxy group may confer anti-inflammatory properties, contributing to its therapeutic potential.

Pharmacological Effects

The compound has been evaluated for its effects on bone metabolism and osteoclast activity:

  • Osteoclast Inhibition : Studies have demonstrated that compounds similar to this compound can significantly inhibit osteoclast formation and function, which is crucial for managing bone resorption diseases .
Study Reference Effect Observed Mechanism
Inhibition of osteoclastogenesisAltered mRNA expression of osteoclast-specific genes
Anti-inflammatory propertiesModulation of cytokine production

Case Studies

  • In Vivo Studies : In a model of ovariectomy-induced osteoporosis, similar compounds demonstrated the ability to prevent bone loss by inhibiting osteoclast activity. This suggests that this compound could be effective in treating bone density disorders .
  • Cell Culture Experiments : In vitro studies have shown that the compound can suppress F-actin belt formation in osteoclasts, indicating reduced bone resorption activity .

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